molecular formula C9H7F3O4S B1328739 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid CAS No. 1000339-64-9

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1328739
CAS No.: 1000339-64-9
M. Wt: 268.21 g/mol
InChI Key: CBZHRYXIYMQKCF-UHFFFAOYSA-N
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Description

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative organic compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol . It features both a methylsulphonyl group and a trifluoromethyl group attached to a benzoic acid backbone. This specific structure, incorporating electron-withdrawing substituents, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used in laboratory settings for the research and development of novel pharmaceutical compounds and agrochemicals. As a building block, it is useful in constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZHRYXIYMQKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650217
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-64-9
Record name 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid

Foreword: A Predictive Approach to a Novel Scaffold

In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a compound for which, at the time of writing, specific biological activity data is not publicly available. The absence of empirical data presents a unique opportunity to apply predictive methodologies based on the well-established principles of medicinal chemistry and the known pharmacological profiles of its constituent functional groups. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals, offering a reasoned hypothesis of the compound's potential biological activities and a practical framework for its experimental investigation. By dissecting the roles of the benzoic acid core, the methylsulfonyl group, and the trifluoromethyl moiety, we can construct a scientifically grounded rationale for targeted screening and evaluation.

Molecular Architecture and Physicochemical Predictions

The chemical structure of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid combines three key functional groups that are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Benzoic Acid Core: This acidic group provides a key site for ionic interactions with biological targets and contributes to the molecule's overall polarity and solubility.

  • Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] This group can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo. Its strong electron-withdrawing nature can also modulate the acidity of the benzoic acid and influence binding interactions.

  • Methylsulfonyl (-SO2CH3) Group: The methylsulfonyl group is a polar, non-ionizable group that can act as a hydrogen bond acceptor. Its presence can influence the molecule's solubility and its ability to interact with specific residues in a protein's binding pocket.

Based on these functional groups, we can predict the following physicochemical properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 268.21 g/mol Calculated from the molecular formula: C9H7F3O4S.
Lipophilicity (logP) Moderately lipophilicThe trifluoromethyl group increases lipophilicity, while the carboxylic acid and sulfonyl groups contribute to polarity.
Aqueous Solubility Low to moderateThe presence of polar groups (carboxylic acid, sulfonyl) may be offset by the lipophilic trifluoromethyl group and the aromatic ring.
Acidity (pKa) Predicted to be a stronger acid than benzoic acidThe electron-withdrawing effects of both the trifluoromethyl and methylsulfonyl groups will increase the acidity of the carboxylic acid.
Metabolic Stability Likely enhancedThe trifluoromethyl group is known to block metabolic oxidation.[1]

Anticipated Biological Activities and Therapeutic Targets: A Hypothesis-Driven Approach

The structural motifs present in 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid suggest several potential avenues for biological activity. This section outlines the most promising hypotheses based on the known activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential

Many benzoic acid derivatives exhibit anti-inflammatory activity, with some of the most well-known nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to this class. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl group is a feature of some known COX-2 inhibitors, such as Celecoxib.[1]

Hypothesis: 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid may act as a selective COX-2 inhibitor, offering anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer Activity

Both trifluoromethyl and sulfonyl groups are present in a variety of anticancer agents. The trifluoromethyl group can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile.[1] Sulfonyl-containing compounds, such as sulfonylureas, have been reported to exhibit tumor growth inhibitory effects.[1] Furthermore, some benzothiazole derivatives containing a trifluoromethyl group have shown promising anticancer activities.[2]

Hypothesis: The combination of the trifluoromethyl and methylsulfonyl groups on a benzoic acid scaffold may confer cytotoxic or cytostatic activity against various cancer cell lines. The mechanism could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Enzyme Inhibition

The functional groups of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid make it a candidate for inhibiting various enzymes. The carboxylic acid can form ionic bonds and hydrogen bonds, while the sulfonyl group is a strong hydrogen bond acceptor. The trifluoromethyl group can participate in hydrophobic and multipolar interactions.

Hypothesis: Beyond COX enzymes, this compound could potentially inhibit other enzymes, such as certain proteases, kinases, or metabolic enzymes, where the specific arrangement of its functional groups can lead to high-affinity binding.

Proposed Experimental Workflows for Activity Screening

To empirically validate the hypothesized biological activities, a systematic screening approach is recommended. The following section details the experimental protocols for initial in vitro evaluation.

General Workflow for Preliminary Screening

The following diagram illustrates a logical workflow for the initial assessment of the biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

G cluster_0 Initial Screening cluster_1 Data Analysis & Hit Identification A Compound Synthesis & Purification B Physicochemical Characterization (Solubility, Stability) A->B C In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer & Normal Cell Lines) B->C D Anti-inflammatory Assay (e.g., COX-1/COX-2 Inhibition Assay) B->D E Broad-Spectrum Enzyme Inhibition Panel B->E F Determine IC50/EC50 Values C->F D->F E->F G Assess Selectivity (e.g., COX-2 vs. COX-1, Cancer vs. Normal Cells) F->G H Identify 'Hits' for Further Study G->H

Caption: Proposed workflow for the initial in vitro screening of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines and a non-cancerous control cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in selected cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Non-cancerous human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol is designed to evaluate the inhibitory activity and selectivity of the compound towards COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare the assay buffer, enzyme, and substrate solutions according to the manufacturer's instructions of the chosen assay kit.

    • Prepare serial dilutions of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in the assay buffer. Also, prepare a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Enzyme Inhibition Reaction:

    • In separate wells of a 96-well plate, add the assay buffer, the compound dilutions (or controls), and the respective COX-1 or COX-2 enzyme.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Detection and Data Analysis:

    • Allow the reaction to proceed for the recommended time, and then stop the reaction if required by the kit protocol.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of COX inhibition for each concentration relative to the no-inhibitor control.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Concluding Remarks and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the potential biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. The structural features of this molecule strongly suggest that it warrants investigation as a potential anti-inflammatory, analgesic, and/or anticancer agent. The proposed experimental workflows provide a clear and robust starting point for researchers to begin the empirical evaluation of this novel compound.

Should initial screenings yield promising results, further studies would be warranted, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: To assess the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The exploration of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid represents an exciting opportunity to potentially uncover a new therapeutic agent with a novel mechanism of action or an improved safety profile.

References

A comprehensive list of references will be compiled based on the final set of cited sources in the generated content. At present, the following representative citations are provided:

  • Cain, P. A., et al. (1998). Preparation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid. This reference would be included if a specific synthesis paper were found and cited.
  • PubChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.
  • Rudolph, J., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18466533, 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. Retrieved January 1, 2024 from [Link].

  • Al-Suwaidan, I. A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17578.
  • Kim, J. H., et al. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Antioxidants, 11(7), 1375.

Sources

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of agrochemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a methylsulfonyl group on a benzoic acid scaffold, imparts distinct physicochemical properties that are leveraged in the development of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, with a focus on the scientific rationale behind its synthetic methodologies and its pivotal role as both a key metabolite of the herbicide isoxaflutole and a valuable intermediate in the synthesis of sulfonylurea herbicides.

Historical Context and Discovery

The history of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is intrinsically linked to the development of modern herbicides. While a singular "discovery" event of the isolated compound is not prominently documented, its significance emerged from the extensive research and development of two major classes of agrochemicals: isoxazole herbicides and sulfonylurea herbicides.

A Metabolite of Isoxaflutole: The compound, often referred to by its identifier RPA 203328, is a principal soil and plant metabolite of the herbicide isoxaflutole.[1][2][3] Isoxaflutole, a pre-emergence herbicide, is effective against a wide range of broadleaf and grass weeds in crops such as corn and sugarcane.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] The metabolic transformation of isoxaflutole in the environment leads to the formation of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.[1][2] Understanding the formation, persistence, and potential biological activity of this metabolite is therefore crucial for environmental risk assessment and regulatory toxicology.

An Intermediate in Herbicide Synthesis: Beyond its role as a metabolite, this benzoic acid derivative is a vital building block in the synthesis of sulfonylurea herbicides.[4] Developed and commercialized by E. I. du Pont de Nemours and Company, sulfonylureas are a class of herbicides known for their high efficacy at low application rates. The presence of the methylsulfonyl and trifluoromethyl groups in 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is critical for achieving the desired biological activity and selectivity in the final herbicide products.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is essential for its application in synthesis and for predicting its environmental fate.

PropertyValueSource
IUPAC Name 2-methylsulfonyl-4-(trifluoromethyl)benzoic acidPubChem
CAS Number 142994-06-7PubChem[2]
Molecular Formula C₉H₇F₃O₄SPubChem[2]
Molecular Weight 268.21 g/mol PubChem[2]
Appearance Colorless crystalline solid[4]
Purity Typically >95%[1]

Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

The synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves the oxidation of the corresponding methylthio precursor.[4]

Synthetic Pathway Overview

The overall transformation can be visualized as a two-step process starting from a substituted toluene derivative.

Synthesis_Pathway A 2-Chloro-4-(trifluoromethyl)toluene B 2-(Methylthio)-4-(trifluoromethyl)benzoic acid A->B 1. Nucleophilic Substitution (NaSMe) 2. Oxidation of methyl group C 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid B->C Oxidation (H₂O₂)

Caption: General synthetic pathway to 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol

The following protocol outlines a laboratory-scale synthesis, emphasizing the rationale behind key steps.

Step 1: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

This intermediate is typically prepared from a suitable starting material like 2-chloro-4-methylsulfonyltoluene.[5] The synthesis involves the oxidation of the toluene methyl group to a carboxylic acid, a reaction that can be challenging due to the presence of electron-withdrawing groups.[5] Various oxidation methods have been reported, including the use of nitric acid or sodium hypochlorite.[5] For the subsequent step, a nucleophilic substitution with a methylthiolate source is performed.

Step 2: Oxidation of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

This step is a critical oxidation of the sulfide to a sulfone.

Protocol:

  • Dissolution: Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[1] The use of acetic acid as a solvent is advantageous as it is relatively inert to the oxidizing agent and can facilitate the reaction.

  • Cooling: Cool the solution to approximately 10 °C using an ice bath.[4] This initial cooling is crucial to control the exothermicity of the oxidation reaction and to prevent potential side reactions.

  • Addition of Oxidant: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.[1][4] Hydrogen peroxide is a common and effective oxidizing agent for this transformation. A slow, dropwise addition is necessary to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.[1] The extended reaction time ensures the complete conversion of the sulfide to the sulfone.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). This allows for the determination of the reaction's endpoint and ensures that the starting material has been fully consumed.

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water.[1] The product is typically insoluble in water and will precipitate out. This step also serves to quench any remaining hydrogen peroxide.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and other water-soluble impurities.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as dichloromethane, to yield a colorless crystalline solid.[4]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation & Purification dissolve Dissolve Reactant in Acetic Acid cool Cool to 10°C dissolve->cool add_h2o2 Slowly Add H₂O₂ cool->add_h2o2 stir Stir at Room Temp (12-24h) add_h2o2->stir monitor Monitor with TLC stir->monitor precipitate Precipitate in Ice Water monitor->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize (Dichloromethane) wash->recrystallize

Caption: Step-by-step workflow for the oxidation of the methylthio precursor.

Applications and Significance

The primary significance of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid lies in its utility as a synthetic intermediate. Its structural features are often incorporated into more complex molecules to modulate their biological activity, solubility, and metabolic stability.

  • Herbicide Development: As previously mentioned, it is a key component in the synthesis of sulfonylurea herbicides. The electron-withdrawing nature of both the trifluoromethyl and methylsulfonyl groups can significantly influence the acidity of the benzoic acid proton and the overall electronic properties of the molecule, which are critical for its herbicidal activity.

  • Pharmaceutical Research: While its primary application has been in agrochemicals, the structural motifs present in this compound are also of interest in medicinal chemistry. Trifluoromethyl and methylsulfonyl groups are commonly used in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While no specific drugs are cited as being directly derived from this compound, similar structures are explored in various therapeutic areas.[6][7][8][9][10]

Conclusion

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a compound of significant industrial and scientific interest. Its history is intertwined with the advancement of modern agricultural chemistry, serving as both a critical metabolic byproduct of a widely used herbicide and a purpose-designed building block for another major class of herbicides. The synthetic routes to this compound are well-established, relying on controlled oxidation reactions. A comprehensive understanding of its synthesis, properties, and historical context is invaluable for researchers in organic synthesis, agrochemistry, and environmental science.

References

  • BenchChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.
  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • He, M. -X., Chen, J., & Zhang, J. -G. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856. [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-. Substance Details - SRS. Retrieved from [Link]

  • Google Patents. (1998). CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • Google Patents. (1997). US5703097A - 5-pyrrolyl-2-pyridylmethylsulfinyl benzimidazole derivatives.
  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Foreschem Co.,Ltd. (n.d.). 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4- (methylsulfonyl)benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Methylsulphonyl)-4-(trifluoromethyl)benzoic Acid: A Key Herbicide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide focuses on 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide isoxaflutole. While the initial inquiry specified the 5-(trifluoromethyl) isomer, the vast body of scientific literature and regulatory information pertains to the 4-(trifluoromethyl) isomer as the relevant herbicidal metabolite. It is presumed that the intended subject of this guide is this well-documented compound.

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a principal transformation product of the herbicide isoxaflutole.[1] Isoxaflutole is a pre-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sugarcane.[1] It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[1] The study of its metabolites, such as 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is paramount for a comprehensive understanding of the herbicide's environmental fate, toxicological profile, and overall agricultural safety.[1] This technical guide provides a detailed overview of the physicochemical properties, metabolic pathways, analytical methodologies, and toxicological significance of this key metabolite.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is essential for developing effective analytical methods and predicting its environmental behavior.

PropertyValueSource
Molecular Formula C9H7F3O4S[2]
Molecular Weight 268.21 g/mol [2]
CAS Number 142994-06-7[2]
Appearance Colorless crystalline solid[3]
Melting Point Not explicitly stated, but recrystallized from dichloromethane[3]
XLogP3 1.6[2]

Metabolic Pathways of the Parent Herbicide

The formation of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a result of the metabolism of its parent compound, isoxaflutole, in various biological systems and the environment. While the detailed metabolic pathway leading directly to this specific benzoic acid derivative from sulfentrazone was not explicitly detailed in the provided search results, the general metabolism of a related herbicide, sulfentrazone, can offer insights into the types of transformations that may occur.

The metabolism of sulfentrazone, another aryl triazolinone herbicide, primarily involves the hydroxylation of the methyl group on the triazole ring, followed by oxidation to a carboxylic acid.[4][5] This process is often catalyzed by cytochrome P450 monooxygenases.[5] While the parent herbicide in this case is isoxaflutole, similar oxidative processes are likely involved in its degradation to various metabolites, including the benzoic acid derivative.

The environmental fate of sulfentrazone is influenced by microbial degradation and photolysis.[6][7] It can be persistent in soil, with a half-life that can extend to several months.[5][6] This persistence underscores the importance of studying its metabolites.

Diagram of a Generalized Herbicide Metabolic Pathway

G Parent_Herbicide Parent Herbicide (e.g., Isoxaflutole) Metabolite_A Intermediate Metabolite A (e.g., Hydroxymethyl derivative) Parent_Herbicide->Metabolite_A Hydroxylation Metabolite_B Intermediate Metabolite B (e.g., Carboxylic acid derivative) Metabolite_A->Metabolite_B Oxidation Final_Metabolite 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid Metabolite_B->Final_Metabolite Further Transformation

Caption: Generalized metabolic pathway of a parent herbicide to its final metabolite.

Analytical Methodologies

The accurate detection and quantification of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid in environmental and biological matrices are crucial for regulatory monitoring and research. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Sample Preparation: Solid-Phase Extraction (SPE)

A critical step in the analysis of this metabolite from aqueous samples is solid-phase extraction, which serves to concentrate the analyte and remove interfering matrix components.

Protocol for SPE of Water Samples:

  • Sample Acidification: Acidify the water sample to stabilize the analyte.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing acetonitrile followed by HPLC-grade water through it.[1]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.[1]

  • Elution: Elute the retained analytes from the cartridge using an appropriate solvent, such as dichloromethane.[1][8] A sequential elution may be necessary to separate the parent compound and its metabolites.[1]

  • Reconstitution: The eluate is then typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

Diagram of the Solid-Phase Extraction Workflow

G Start Water Sample Acidify Acidify Sample Start->Acidify Load Load Sample onto Cartridge Acidify->Load Condition Condition C18 SPE Cartridge Condition->Load Elute Elute with Organic Solvent Load->Elute Analyze Analysis by HPLC or UPLC-MS/MS Elute->Analyze

Caption: Workflow for the solid-phase extraction of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid from water samples.

Toxicological Significance

The toxicological profile of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is an area of significant interest for assessing the overall risk associated with the use of its parent herbicide.

GHS Hazard Information:

  • Pictogram: Irritant[1]

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

  • Precautionary Statements (selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

While specific toxicological studies on this metabolite were not extensively detailed in the search results, the GHS classification indicates a potential for localized irritation upon contact. For the parent compound, sulfentrazone, it is reported to be practically non-toxic to small mammals based on acute oral toxicity studies.[6] Rats have been shown to rapidly excrete sulfentrazone metabolites, primarily in the urine, and the compound does not tend to bioaccumulate in mammals.[6]

Environmental Fate and Effects

The environmental fate of a herbicide's metabolites is a critical component of its ecological risk assessment. The parent compound, sulfentrazone, is known to be relatively persistent in soil and has the potential to leach into groundwater, particularly in sandy soils.[5][6] Biodegradation is considered a primary route of its dissipation in the environment.[5] The mobility and persistence of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid would be influenced by its physicochemical properties, such as its water solubility and soil adsorption characteristics.

Conclusion

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a crucial metabolite to consider in the overall assessment of the herbicide isoxaflutole. Its physicochemical properties, formation through metabolic pathways, and potential toxicological effects are all important factors in ensuring the safe and responsible use of this agricultural product. The analytical methods outlined in this guide provide a framework for the accurate monitoring of this compound in various environmental matrices. Further research into the specific toxicological and environmental behavior of this metabolite will continue to enhance our understanding of its significance.

References

  • PubChem. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533. [Link]

  • National Center for Biotechnology Information. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2138. [Link]

  • ResearchGate. Metabolism and degradation of sulfentrazone in plants (P), rats, goats... [Link]

  • SciELO. Sulfentrazone: Environmental Dynamics and Selectivity. [Link]

  • Washington State Department of Transportation. Sulfentrazone Roadside Vegetation Management Herbicide Fact Sheet. [Link]

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Methodological & Application

Application Note & Experimental Protocol: Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a key intermediate in the production of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib[1][2][3][4] and certain herbicides[5]. The protocol herein outlines a robust two-step synthetic pathway, commencing with the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)benzoic acid to yield 2-(methylthio)-5-(trifluoromethyl)benzoic acid, followed by a selective oxidation to the final sulfone product. This guide is designed to provide both a step-by-step methodology and a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction and Significance

2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound. The presence of the electron-withdrawing sulfonyl and trifluoromethyl groups, along with the carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and agrochemical synthesis. The structural motifs present in this molecule are often associated with enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates[6]. The synthesis of this intermediate is therefore of significant interest to researchers in the field of drug discovery and development.

The synthetic strategy detailed below is predicated on established and reliable chemical transformations, ensuring high yields and purity of the final product. The causality behind each experimental choice, from solvent selection to temperature control, is explained to provide a comprehensive understanding of the protocol.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages as illustrated below:

Step 1: Thioetherification

  • Reaction: Nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-(trifluoromethyl)benzoic acid with a methylthio group.

  • Rationale: The electron-withdrawing nature of the trifluoromethyl and carboxyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by the methyl thiolate nucleophile.

Step 2: Oxidation

  • Reaction: Selective oxidation of the intermediate thioether to the corresponding sulfone.

  • Rationale: Hydrogen peroxide in an acidic medium provides a controlled oxidation of the sulfur atom, progressing from a thioether to a sulfoxide and finally to the desired sulfone without over-oxidation of other functional groups.

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Thioetherification cluster_step2 Step 2: Oxidation A 2-chloro-5-(trifluoromethyl)benzoic acid C Reaction Vessel (Polar Aprotic Solvent, e.g., DMF) A->C B Sodium thiomethoxide B->C D Reaction at Elevated Temperature C->D Heat E Acidic Workup & Extraction D->E Cool, Acidify F 2-(methylthio)-5-(trifluoromethyl)benzoic acid E->F Isolate G 2-(methylthio)-5-(trifluoromethyl)benzoic acid I Reaction Vessel (Glacial Acetic Acid) G->I H Hydrogen Peroxide (30%) H->I Slow Addition J Stir at Room Temperature I->J Monitor by TLC K Precipitation in Ice Water J->K L 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid K->L Filter & Dry

Caption: Workflow for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)benzoic acid

Causality: This step involves a nucleophilic aromatic substitution. A polar aprotic solvent like DMF is chosen to solvate the cationic species (Na+) and leave the thiomethoxide nucleophile relatively free, enhancing its reactivity. Elevated temperature is necessary to overcome the activation energy for the substitution on the aromatic ring. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions and to neutralize any remaining base.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-chloro-5-(trifluoromethyl)benzoic acid224.565011.23 g
Sodium thiomethoxide70.09604.21 g
N,N-Dimethylformamide (DMF)--100 mL
Hydrochloric Acid (1 M)--As needed (~60mL)
Ethyl Acetate--200 mL
Brine--50 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)benzoic acid (11.23 g, 50 mmol) and N,N-dimethylformamide (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add sodium thiomethoxide (4.21 g, 60 mmol) portion-wise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Acidify the aqueous solution to a pH of 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(methylthio)-5-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water to afford a solid product.

Step 2: Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Causality: The oxidation of the thioether to a sulfone is a critical step. Glacial acetic acid serves as both a solvent and a catalyst for the oxidation with hydrogen peroxide[5][7]. The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to proceed at room temperature for an extended period to ensure complete oxidation to the sulfone. The final product is precipitated by adding the reaction mixture to ice water, as it is sparingly soluble in water.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-(methylthio)-5-(trifluoromethyl)benzoic acid236.21409.45 g
Glacial Acetic Acid--80 mL
Hydrogen Peroxide (30% w/w)34.01~8810 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 2-(methylthio)-5-(trifluoromethyl)benzoic acid (9.45 g, 40 mmol) obtained from Step 1 in glacial acetic acid (80 mL)[5][7].

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Slowly add 30% hydrogen peroxide (10 mL, approx. 88 mmol) dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12-24 hours. Monitor the reaction by TLC until the starting thioether is no longer visible.

  • Upon completion, slowly pour the reaction mixture into a beaker containing 300 mL of ice water with vigorous stirring. A white precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid as a white solid.

Self-Validating System and Quality Control

To ensure the integrity of the synthesis, the following analytical checks are recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress in both steps.

  • Melting Point: The final product should have a sharp melting point consistent with literature values.

  • Spectroscopic Analysis (NMR, IR):

    • ¹H NMR: Expect characteristic shifts for the aromatic protons, the methylsulfonyl protons (a singlet around 3.3-3.5 ppm), and the carboxylic acid proton (a broad singlet >10 ppm).

    • ¹³C NMR: Confirmation of the carbon skeleton and functional groups.

    • IR Spectroscopy: Presence of strong S=O stretching bands (around 1300 and 1150 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. By detailing the rationale behind the experimental choices, this guide equips researchers with the necessary information to not only replicate the synthesis but also to adapt the methodology for related chemical transformations. The self-validating nature of the protocol, through in-process monitoring and final product analysis, ensures the production of high-purity material suitable for further applications in drug development and scientific research.

References

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES.
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
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  • 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

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  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
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  • Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. PubChem. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

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Advanced Purification Protocols for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines various purification techniques, explaining the scientific principles behind each method and offering practical, field-proven insights. The protocols are structured to ensure high purity of the final compound, a critical aspect for its application in pharmaceutical synthesis and other high-stakes research areas.

Introduction

2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is a complex organic molecule featuring two strongly electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) and a trifluoromethyl (-CF₃) group. These substituents significantly influence the physicochemical properties of the benzoic acid moiety, impacting its acidity, solubility, and crystalline nature. Achieving high purity of this compound is paramount, as impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. This guide details three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, providing a robust framework for obtaining highly pure 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is fundamental to developing effective purification strategies. While experimental data for this specific isomer is limited, we can extrapolate from its close structural analog, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, and theoretical predictions to guide our approach.

PropertyEstimated/Predicted ValueImpact on Purification Strategy
Molecular Formula C₉H₇F₃O₄SInfluences molecular weight and elemental composition.
Molecular Weight 268.21 g/mol Important for stoichiometric calculations in derivatization or further reactions.
pKa ~1.5 - 2.5The strong electron-withdrawing groups significantly increase the acidity of the carboxylic acid, making it a strong organic acid. This low pKa is crucial for designing effective acid-base extraction protocols.
Solubility Sparingly soluble in non-polar solvents, moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), and likely to have temperature-dependent solubility in some polar protic solvents.Dictates the choice of solvents for recrystallization and the mobile phase for chromatography.
Melting Point Expected to be a high-melting solid. The 4-isomer has a melting point of >98 °C (decomposes).A sharp melting point is a key indicator of purity.

The presence of both the methylsulfonyl and trifluoromethyl groups dramatically increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). This enhanced acidity allows for the use of weaker bases in acid-base extraction, which can offer greater selectivity.

Purification Workflow Overview

The selection of a purification strategy depends on the nature and quantity of impurities present in the crude sample. A typical workflow might involve an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to eliminate closely related acidic impurities and achieve high crystalline purity. For challenging separations or when very high purity is required, column chromatography is a powerful option.

PurificationWorkflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Remove neutral/basic impurities Recryst Recrystallization ABE->Recryst Remove acidic impurities Chrom Column Chromatography ABE->Chrom For complex mixtures Pure Pure Product (>99%) Recryst->Pure Chrom->Pure

Caption: General purification workflow for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.

I. Acid-Base Extraction: Leveraging Enhanced Acidity

Acid-base extraction is a highly effective first step for purifying carboxylic acids by separating them from neutral and basic impurities.[1][2] The significantly low pKa of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid allows for its selective deprotonation by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.

Principle

The acidic proton of the carboxylic acid is readily removed by a base, converting the water-insoluble acid into a water-soluble salt. Neutral organic impurities remain in the organic phase, while basic impurities are protonated by the acidic conditions during workup and also remain in the organic phase or can be removed with an acidic wash.

Detailed Protocol

Materials:

  • Crude 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release the pressure from the evolved CO₂.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the desired product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product to the aqueous phase. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~1-2), which will cause the purified benzoic acid to precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium bicarbonate is a weak base, sufficient to deprotonate the highly acidic target compound. Using a strong base like sodium hydroxide is unnecessary and could lead to the hydrolysis of other functional groups if present as impurities.

  • Venting the Separatory Funnel: The reaction between the carboxylic acid and bicarbonate generates carbon dioxide gas, which can build up pressure within the separatory funnel. Frequent venting is a critical safety measure.

  • Cooling during Acidification: The neutralization reaction is exothermic. Cooling the solution helps to control the reaction rate and can improve the crystal size of the precipitated product, making it easier to filter.

II. Recrystallization: Achieving High Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility at different temperatures.[3] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection

The choice of solvent is critical for successful recrystallization.[4] For 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a systematic approach to solvent screening is recommended.

Solvent ClassExample SolventsRationale
Halogenated Solvents Dichloromethane (DCM), ChloroformThe related 4-isomer has been successfully recrystallized from dichloromethane.[5] These solvents offer a good balance of polarity.
Alcohols Methanol, Ethanol, IsopropanolThe polarity of alcohols may provide good solubility at elevated temperatures.
Aromatic Hydrocarbons Toluene, XyleneThese less polar solvents might be suitable if the compound has some non-polar character.
Ketones Acetone, Methyl Ethyl KetoneGood general solvents for a wide range of organic compounds.
Water Due to the polar nature of the functional groups, water or a water/co-solvent mixture could be effective.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the compound in a test tube.

  • Add the test solvent dropwise at room temperature until the solid dissolves or it is clear that it is insoluble.

  • If the compound is soluble at room temperature, the solvent is not suitable for recrystallization.

  • If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves, the solvent is a good candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath to observe crystal formation.

Detailed Protocol for Recrystallization from Dichloromethane

Materials:

  • Purified 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid (from acid-base extraction or crude)

  • Dichloromethane (DCM)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of DCM.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more DCM in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold DCM.

  • Drying: Dry the crystals in a vacuum oven.

Self-Validating System: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as HPLC or NMR can confirm the absence of impurities.

III. Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities or when very high purity is required.

Principle

A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase, leading to their separation.

Detailed Protocol

Materials:

  • Crude or partially purified 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • TLC Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Logic Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase that will interact more strongly with polar compounds.

  • Mobile Phase: A gradient of increasing polarity is used to first elute non-polar impurities and then the more polar desired product. The exact gradient will need to be optimized based on the specific impurity profile.

Chromatography cluster_0 Column Chromatography Process Load Load Sample Elute_Hex Elute with Hexanes (Non-polar) Load->Elute_Hex Elute_Grad Gradually Increase Ethyl Acetate (Polarity) Elute_Hex->Elute_Grad Collect Collect Fractions Elute_Grad->Collect TLC TLC Analysis Collect->TLC Monitor Separation Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Step-by-step workflow for column chromatography purification.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Melting Point: A sharp and un-depressed melting point is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid requires a systematic approach that leverages its unique physicochemical properties. The strong acidity of the molecule makes acid-base extraction a highly effective initial purification step. Subsequent recrystallization, guided by careful solvent selection, can yield highly pure crystalline material. For challenging separations, column chromatography offers a powerful tool for achieving the highest levels of purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain high-purity 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid for their critical applications.

References

  • Cui, J., Zhao, P.-L., & Leng, X.-B. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1856. [Link]

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Application Notes & Protocols: Leveraging 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid as a critical chemical intermediate. We delve into the core reactivity of this highly functionalized building block, elucidating how its unique electronic properties are exploited in the synthesis of complex pharmaceutical targets, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed, field-tested protocols for key transformations, such as amide bond formation, are presented alongside expert insights into process optimization and troubleshooting.

Introduction: A Keystone Intermediate in Modern Drug Discovery

2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid is an advanced building block whose value in medicinal chemistry is derived from its distinct trifunctional architecture. The molecule incorporates a carboxylic acid for synthetic elaboration, a powerful electron-withdrawing methylsulfonyl group, and a trifluoromethyl moiety. The latter two groups are of paramount importance in modern drug design.

  • The Trifluoromethyl (-CF3) Group: This functional group is a cornerstone of contemporary drug development, known to significantly enhance crucial pharmacokinetic properties. Its inclusion can increase metabolic stability by blocking sites of oxidation, improve membrane permeability, and enhance binding affinity through favorable lipophilic and electronic interactions.[1][2][3]

  • The Methylsulfonyl (-SO2Me) Group: As a strong electron-withdrawing group, the sulfone moiety modulates the electronic character of the aromatic ring and, critically, enhances the reactivity of the adjacent carboxylic acid group, making it an excellent electrophile for coupling reactions.

This combination makes the title compound a highly sought-after intermediate, particularly in the synthesis of targeted cancer therapeutics like PARP inhibitors, which are vital in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel. The following data provides a quick reference for laboratory use.

PropertyValueSource
IUPAC Name 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acidPubChem
CAS Number 1429935-13-1Vendor Data
Molecular Formula C₉H₇F₃O₄SPubChem
Molecular Weight 284.21 g/mol PubChem
Appearance White to off-white solidVendor Data
Melting Point Data not consistently available; verify with supplier CoA.N/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol).General Chemical Knowledge
GHS Pictogram Irritant[6]
GHS Signal Word Warning[6]

Scientist's Note: Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Core Reactivity & Mechanistic Insights

The synthetic utility of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is dictated by the interplay of its functional groups. Understanding the underlying electronic effects is key to predicting its behavior and designing robust synthetic protocols.

The primary site of reaction is the carboxylic acid, which is activated for nucleophilic attack, most commonly by an amine to form a stable amide bond. The presence of two potent electron-withdrawing groups (-SO₂Me and -CF₃) on the benzene ring significantly increases the electrophilicity of the carboxyl carbon. This activation is twofold:

  • Inductive Effect: The electronegative fluorine and oxygen atoms pull electron density away from the aromatic ring and, subsequently, from the carboxyl group.

  • Mesomeric (Resonance) Effect: The sulfonyl group withdraws electron density through resonance.

This pronounced electron deficiency makes the carboxylic acid more "active" than a simple benzoic acid, facilitating its conversion to an amide under milder conditions and often in higher yields. This is a critical advantage in multi-step syntheses where preserving sensitive functional groups is essential.

G cluster_0 Key Transformations Intermediate 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid Activation Carboxylic Acid Activation Intermediate->Activation Coupling Agent (e.g., HATU, EDC) Coupling Amide Coupling (Key Step) Activation->Coupling Activated Ester Intermediate Product Bioactive Molecule (e.g., PARP Inhibitor) Coupling->Product Amine Nucleophile

Caption: General workflow for utilizing the intermediate.

Application Profile: Synthesis of PARP-1 Inhibitors

A prominent application of this intermediate is in the construction of PARP-1 inhibitors.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[7][8] In cancers with faulty homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of irreparable double-strand breaks, inducing cell death through a concept known as synthetic lethality.[5][8]

Many potent PARP-1 inhibitors feature a core carboxamide moiety, where the amide bond is formed between a functionalized benzoic acid and a suitable amine-containing fragment.[4][9] 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid serves as the ideal "acid fragment" in this context, providing both the reactive handle for coupling and the crucial -CF₃ group that often sits in a key binding pocket of the final drug molecule.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and highly reliable method for coupling 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid with a primary or secondary amine using HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate], a widely used and efficient coupling reagent.

Materials & Reagents:

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Begin stirring the solution at room temperature (20-25 °C).

  • Reagent Addition: To the stirred solution, add the amine partner (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

    • Scientist's Note: The order of addition can be important. Adding the base last often prevents premature side reactions. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction. Other hindered bases like triethylamine can also be used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours. The disappearance of the limiting starting material (usually the benzoic acid) indicates completion.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Aqueous Extraction: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts.

    • Water (1x).

    • Brine (1x) to facilitate phase separation.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_mechanism Amide Coupling Mechanism reagents R-COOH H₂N-R' HATU DIPEA acid Carboxylic Acid (R-COOH) activated_ester Activated O-Acyl(tetramethyl)isouronium Ester (Electrophilic) acid->activated_ester + HATU hatu HATU amide Amide Product (R-CONHR') + Byproducts activated_ester->amide + Amine amine Amine (R'-NH₂)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed HATU).2. Insufficient base.3. Poor quality (wet) solvent.4. Sterically hindered amine.1. Use fresh, high-purity HATU from a sealed container.2. Ensure 3 eq of DIPEA are used.3. Use anhydrous grade DMF.4. Increase reaction temperature to 40-50 °C; consider alternative coupling reagents like COMU or T3P.
Multiple Byproducts 1. Side reaction with the amine if it has other nucleophilic sites.2. Epimerization if the amine is a chiral amino acid derivative.1. Protect other nucleophilic groups on the amine partner before coupling.2. Run the reaction at 0 °C to minimize racemization. Additives like HOBt can sometimes suppress this side reaction.
Difficult Purification 1. DMF is difficult to remove completely.2. Byproducts from HATU/DIPEA are polar and can co-elute with the product.1. After initial extraction, wash the organic layer thoroughly with water (3-4x) to remove residual DMF.2. Ensure the aqueous washes are performed as described in the protocol to remove the majority of water-soluble impurities before chromatography.

Conclusion

2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid stands out as a highly valuable and versatile intermediate for pharmaceutical synthesis. Its pre-installed, electronically-activating functional groups facilitate high-yielding and reliable coupling reactions, while the trifluoromethyl moiety imparts desirable drug-like properties to the final target molecule. The protocols and insights provided herein are designed to empower scientists to effectively integrate this powerful building block into their synthetic campaigns, accelerating the path toward novel therapeutic agents.

References

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Navigating the Synthesis and Potential Applications of 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Structurally Rich Building Block

In the landscape of modern organic synthesis, the strategic incorporation of sulfonyl and trifluoromethyl groups into aromatic frameworks is a cornerstone for the development of novel agrochemicals and pharmaceuticals.[1] The compound 2-(methylsulphonyl)-5-(trifluoromethyl)benzoic acid represents a confluence of these influential moieties, offering a unique scaffold for chemical exploration. The potent electron-withdrawing nature of both the methylsulfonyl and trifluoromethyl groups significantly modulates the electronic properties of the benzoic acid ring, influencing its reactivity and the physiological activity of its derivatives. While specific, widespread applications for the 5-(trifluoromethyl) isomer are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a variety of biologically active molecules. This guide, therefore, aims to provide a comprehensive technical overview of a plausible synthetic route to this compound, explore its potential applications based on isosteric and structurally related compounds, and furnish detailed protocols to empower researchers in their synthetic endeavors.

The isomeric compound, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is a known intermediate in the synthesis of sulfonylurea herbicides and is also recognized as a metabolite of the herbicide isoxaflutole.[2][3] This established precedent for the utility of this substitution pattern on a benzoic acid core underscores the potential significance of the 5-(trifluoromethyl) isomer as a valuable, yet underexplored, building block.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of the closely related isomer, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is presented below to provide an estimated profile for the target compound.

PropertyValueSource
Molecular FormulaC₉H₇F₃O₄SPubChem
Molecular Weight268.21 g/mol PubChem
AppearanceWhite crystalline solid (predicted)-
Melting PointNot available-
SolubilitySoluble in water (for a related compound)Biosynth

Safety and Handling:

GHS Hazard Statements for related compounds:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[6]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Pathway and Experimental Protocols

A robust and logical synthetic route to this compound can be conceptualized through a two-step process, commencing with the synthesis of the thioether precursor, 2-(methylsulfanyl)-5-(trifluoromethyl)benzoic acid, followed by its oxidation to the desired sulfone.

Workflow for the Synthesis of this compound

Synthetic Workflow cluster_0 Step 1: Synthesis of Thioether Precursor cluster_1 Step 2: Oxidation to Sulfone 2-Chloro-5-(trifluoromethyl)benzoic acid 2-Chloro-5-(trifluoromethyl)benzoic acid Step1_Reaction Nucleophilic Aromatic Substitution 2-Chloro-5-(trifluoromethyl)benzoic acid->Step1_Reaction Sodium thiomethoxide Sodium thiomethoxide Sodium thiomethoxide->Step1_Reaction 2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid 2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid Step1_Reaction->2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid Precursor 2-(Methylsulfanyl)-5- (trifluoromethyl)benzoic acid Step2_Reaction Oxidation Precursor->Step2_Reaction Oxidizing_Agent Hydrogen Peroxide Oxidizing_Agent->Step2_Reaction Target_Compound 2-(Methylsulphonyl)-5- (trifluoromethyl)benzoic acid Step2_Reaction->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid

This protocol is based on the nucleophilic aromatic substitution of a chlorine atom by a thiolate. The presence of the electron-withdrawing trifluoromethyl group facilitates this reaction.

Materials:

  • 2-Chloro-5-(trifluoromethyl)benzoic acid

  • Sodium thiomethoxide

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(methylsulfanyl)-5-(trifluoromethyl)benzoic acid.

Protocol 2: Oxidation of 2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid to this compound

The oxidation of the thioether to the sulfone is a critical step. Hydrogen peroxide in acetic acid is a common and effective method for this transformation.[7] The reaction proceeds via a sulfoxide intermediate.

Materials:

  • 2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dichloromethane

Procedure:

  • Dissolve 2-(methylsulfanyl)-5-(trifluoromethyl)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aq., 2.5-3.0 eq) to the stirred solution, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as a mixture of dichloromethane and hexanes.

  • Dry the purified crystals under vacuum to obtain this compound.

Mechanistic Insights: The Oxidation Pathway

The oxidation of a thioether to a sulfone with hydrogen peroxide is a well-established reaction. The generally accepted mechanism involves a two-step oxidation process.

Oxidation Mechanism Thioether Aryl-S-CH₃ (Thioether) Sulfoxide Aryl-S(O)-CH₃ (Sulfoxide) Thioether->Sulfoxide [O] H2O2_1 H₂O₂ Sulfone Aryl-S(O)₂-CH₃ (Sulfone) Sulfoxide->Sulfone [O] H2O2_2 H₂O₂

Caption: Simplified mechanism of thioether oxidation.

Initially, the sulfur atom of the thioether acts as a nucleophile, attacking one of the oxygen atoms of hydrogen peroxide. This results in the formation of a sulfoxide and a molecule of water. The sulfoxide can then undergo a second oxidation by another molecule of hydrogen peroxide to form the final sulfone product. The rate of the second oxidation is often slower than the first, and careful control of the reaction conditions (stoichiometry of the oxidant, temperature, and reaction time) is necessary to ensure complete conversion to the sulfone and avoid the accumulation of the sulfoxide intermediate.

Potential Applications in Organic Synthesis

While direct applications of this compound are not widely reported, its structural features suggest its potential as a valuable intermediate in several areas of chemical research and development.

1. Agrochemicals:

The presence of a trifluoromethyl group is a common feature in modern agrochemicals, often enhancing their biological activity and metabolic stability.[1] Benzoic acid derivatives are also key components of many herbicides. The title compound could serve as a precursor for the synthesis of novel herbicides or fungicides. The carboxylic acid moiety provides a convenient handle for the formation of esters or amides, allowing for the introduction of diverse functionalities to modulate the biological activity and physicochemical properties of the final product.

2. Pharmaceuticals:

The aryl sulfone motif is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents with diverse biological activities, including anti-inflammatory, and anticancer properties.[8][9][10][11] The 2-(methylsulfonyl)benzoic acid scaffold can be utilized to synthesize novel compounds for drug discovery programs. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides for biological screening. The strong electron-withdrawing groups can influence the pKa of the molecule and its ability to interact with biological targets.

3. Materials Science:

Aromatic carboxylic acids with fluorine-containing substituents can be used as monomers for the synthesis of specialty polymers with enhanced thermal stability and chemical resistance. The unique electronic properties of this compound could also make it an interesting candidate for applications in materials science, such as in the development of novel electronic materials or functional coatings.

Conclusion

This compound is a promising but currently underexplored building block in organic synthesis. This guide has provided a detailed, scientifically grounded framework for its synthesis via a plausible two-step route involving the preparation and subsequent oxidation of a thioether precursor. While direct applications remain to be established, the structural analogy to known agrochemical and pharmaceutical intermediates suggests a high potential for this compound in these and other fields of chemical innovation. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers poised to unlock the synthetic utility of this intriguing molecule.

References

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  • Synthesis and biological properties of aryl methyl sulfones. (2018, August 7). PubMed. Retrieved January 26, 2026, from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Use of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Important Advisory

This document provides a detailed standard operating procedure (SOP) for the handling, storage, and use of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a specialized chemical intermediate. As a Senior Application Scientist, this guide is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring both experimental integrity and operator safety.

Crucial Note on Isomeric Data: Direct, comprehensive experimental data for the 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid isomer is not widely available in published literature or safety data sheets. Therefore, this guide has been constructed using data from its closely related and well-documented constitutional isomer, 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS No. 142994-06-7) .[1][2][3][4] Due to the presence of the same functional groups, the chemical reactivity, hazard profile, and handling requirements are anticipated to be highly similar. This approach provides a robust and safety-conscious framework, which should be adapted with prudent laboratory judgment.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a derivative of benzoic acid and is recognized as a metabolite of the herbicide Isoxaflutole.[3] Its unique structure, featuring both a sulfonyl group and a trifluoromethyl moiety, makes it a valuable building block in synthetic chemistry.[5]

Table 1: Physicochemical Properties of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Property Value Source(s)
IUPAC Name 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid [2]
CAS Number 142994-06-7 [1][2]
Molecular Formula C₉H₇F₃O₄S [1][2]
Molecular Weight 268.21 g/mol [1][2]
Appearance Off-white to light beige solid [3]
Melting Point >98°C (decomposes) [3]
Boiling Point 416.6 ± 45.0 °C (Predicted) [3]
Solubility Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated) [3]

| pKa (Predicted) | 2.02 ± 0.10 |[3] |

Section 2: Health, Safety, and Environmental (HSE) Management

Adherence to stringent safety protocols is non-negotiable. The hazard classifications for the reference isomer are based on aggregated GHS data.[2]

Hazard Identification & GHS Classification

Table 2: GHS Hazard Classification

Hazard Class Hazard Statement Pictogram Signal Word
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Warning
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | | Warning |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Safe Handling Workflow & Personal Protective Equipment (PPE)

All operations involving this compound as a solid or in solution must be conducted within a certified chemical fume hood to prevent inhalation.[6][7]

Scientist's Note (Causality): The trifluoromethylbenzoic acid moiety suggests the compound is a respiratory irritant. The solid is likely a fine powder that can be easily aerosolized. A fume hood provides critical containment, protecting the operator from inhaling irritating dust particles.

  • Engineering Controls: Always use in a well-ventilated area, preferably a chemical fume hood.[7][8] Emergency eye wash fountains and safety showers must be readily available.[9]

  • Hand Protection: Wear nitrile or neoprene gloves. Wash hands thoroughly after handling.[6][10]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[8]

  • Skin and Body Protection: Wear a standard laboratory coat.[11] For large quantities, consider additional protective clothing.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure A Verify SDS Information B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Quench Reaction & Decontaminate Glassware E->F G Dispose of Waste in Designated Containers F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: General workflow for safely handling the compound.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: Emergency First Aid Protocols

Exposure Route First Aid Procedure Rationale & Source(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. To remove the individual from the source of irritation and provide respiratory support.[6][11][12]
Skin Contact Take off contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. To physically remove the irritant from the skin surface and minimize damage.[6][7][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice. To dilute and flush out the irritant, preventing serious eye damage.[6][7][11]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | To avoid aspiration of the chemical into the lungs.[7][12][13] |

Spill and Waste Management
  • Spill Protocol: For a small spill, avoid generating dust.[9] Moisten the solid with a suitable solvent (e.g., water or isopropanol), then carefully sweep or vacuum the material into a sealed container for disposal.[7] Ventilate the area thoroughly.

  • Waste Disposal: Dispose of chemical waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Section 3: Storage and Stability

Proper storage is essential for maintaining the compound's purity and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][15] Some suppliers recommend a storage temperature of 2-8°C.[3] Protect from light and moisture, as the compound may be hygroscopic.[3][11]

  • Incompatible Materials: Keep away from strong oxidizing agents.[8]

Section 4: Experimental Protocols

The following protocols are illustrative. All quantities should be adjusted based on specific experimental needs.

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of organic compounds for biological assays, although solubility may require heating or sonication.[3] This protocol establishes a standard procedure for solubilization.

Materials:

  • 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid

  • Anhydrous DMSO

  • Vortex mixer and/or sonicator

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Tare: Place a suitable weighing vessel on the analytical balance and tare it.

  • Weigh: Carefully weigh out 2.68 mg of the compound in a fume hood.

  • Transfer: Transfer the weighed solid to a 1 mL volumetric flask.

  • Solubilize: Add approximately 0.8 mL of anhydrous DMSO to the flask.

  • Dissolve: Cap the flask and vortex thoroughly. If the solid does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle heating may be applied if necessary.

  • Dilute to Volume: Once fully dissolved, allow the solution to return to room temperature. Add DMSO to the 1 mL mark.

  • Mix and Store: Invert the flask several times to ensure homogeneity. Store the stock solution at -20°C in a tightly sealed container.

Protocol 4.2: Illustrative Synthesis via Oxidation

Context: A common synthetic route to compounds like this involves the oxidation of a thioether precursor.[5] This protocol is based on the reported synthesis of the 4-isomer and demonstrates a key chemical transformation.[1][5]

Reaction: 2-(methylthio)-5-(trifluoromethyl)benzoic acid → 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Synthesis_Workflow A Dissolve thioether precursor in glacial acetic acid B Cool reaction mixture to 10°C (ice bath) A->B C Slowly add 30% H₂O₂ dropwise B->C D Allow to warm to room temp and stir for 12-24h C->D E Monitor reaction by TLC D->E F Pour mixture into ice water to precipitate product E->F Upon completion G Collect solid by vacuum filtration F->G H Wash with cold water G->H I Dry product under vacuum H->I

Caption: Workflow for the oxidation of a thioether precursor.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-(methylthio)-5-(trifluoromethyl)benzoic acid precursor in glacial acetic acid.

    • Scientist's Note: Acetic acid serves as a polar protic solvent that is stable to the oxidizing conditions and can solubilize the starting material.

  • Cooling: Cool the solution to 10°C in an ice bath.

    • Scientist's Note: The oxidation of a thioether with hydrogen peroxide is exothermic. Initial cooling is crucial to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts.[1]

  • Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.

    • Scientist's Note: Hydrogen peroxide is the oxidant. A slow, dropwise addition maintains temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker of ice water. The product should precipitate out as a solid.

    • Scientist's Note: The product is significantly less soluble in water than in acetic acid. This "crashing out" step is an effective method of initial purification and isolation.[1]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent like dichloromethane if necessary.[5]

Section 5: References

  • Australia Pacific LNG. (2016). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Cui, G.-L., Liu, J.-L., & Xu, H.-B. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1856. [Link]

  • US EPA. (n.d.). Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-. Substance Registry Services. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved January 26, 2026, from

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

Sources

Application Note: High-Throughput Analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the sample preparation and analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. Due to its strongly acidic nature, stemming from both the carboxylic acid and methylsulfonyl moieties, coupled with the presence of a lipophilic trifluoromethyl group, this analyte presents unique challenges for extraction from complex biological matrices such as human plasma. This document provides detailed, field-tested protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). A robust LC-MS/MS method for subsequent analysis is also proposed. The rationale behind each methodological choice is explained to ensure both technical accuracy and procedural adaptability.

Introduction: Understanding the Analyte

2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is a multifaceted molecule with functional groups that dictate its physicochemical behavior. The sulfonic acid group is known to significantly increase water solubility.[1][2][3] The trifluoromethyl group, on the other hand, is lipophilic and can influence the compound's interaction with organic solvents and biological membranes.[4] The benzoic acid moiety provides a primary site for ionization. The interplay of these groups necessitates a carefully designed sample preparation strategy to achieve high recovery and minimize matrix effects during analysis.

Physicochemical Properties (Estimated)
PropertyEstimated ValueRationale & References
Molecular Formula C₉H₇F₃O₄SBased on chemical structure.
Molecular Weight 268.21 g/mol Calculated from the molecular formula.
pKa (Carboxylic Acid) < 2.5The pKa of benzoic acid is ~4.2. Electron-withdrawing groups like sulfonyl and trifluoromethyl significantly increase acidity. The pKa of the 4-trifluoromethyl isomer is predicted to be around 2.02.[8][9]
logP 1.5 - 2.5The trifluoromethyl group increases lipophilicity, while the sulfonyl and carboxylic acid groups increase hydrophilicity. The calculated logP for the 4-trifluoromethyl isomer is 1.6.[10]
Solubility High in aqueous solutions (especially at neutral to basic pH), soluble in polar organic solvents.Aromatic sulfonic acids are generally water-soluble.[11][12]

Strategic Approach to Sample Preparation

The primary challenge in analyzing this compound in plasma is its high polarity and strong acidity, which can lead to poor retention on traditional reversed-phase sorbents and significant ion suppression in mass spectrometry. The chosen sample preparation method must effectively remove proteins and other interfering matrix components while ensuring high and reproducible recovery of the analyte. We present three protocols in order of increasing complexity and cleanup efficiency.

Sample_Prep_Strategy Start Human Plasma Sample PPT Protein Precipitation (PPT) (Fastest, Least Clean) Start->PPT Speed is critical LLE Liquid-Liquid Extraction (LLE) (Moderate Cleanup) Start->LLE Balance of speed & cleanliness SPE Solid-Phase Extraction (SPE) (Most Thorough Cleanup) Start->SPE Highest sensitivity needed Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis SPE_Workflow Condition 1. Condition (Methanol then Water) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Wash to remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (Organic Wash to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute (Ammoniated Organic Solvent) Wash2->Elute Collect Collect & Evaporate Elute->Collect

Caption: Step-by-step workflow for Mixed-Mode SPE.

Experimental Protocol: Mixed-Mode SPE

  • Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% phosphoric acid in water. Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Loading: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol. The acid neutralizes the anionic charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

A reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in negative ion mode is recommended for the analysis of this acidic compound. [13][14][15][16]

Parameter Recommended Condition Rationale
Column C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure protonation of the analyte for better retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. A standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 5 µL A typical injection volume.
Ionization Mode Electrospray Ionization (ESI), Negative The carboxylic acid will readily deprotonate to form a negative ion.

| MRM Transitions | To be determined by infusing a standard solution of the analyte. A common fragment for sulfonated aromatics is the SO₃⁻ radical. [13]| Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |

Method Validation and Stability

A full validation of the chosen sample preparation and analytical method should be performed according to regulatory guidelines (e.g., FDA or ICH). [17][18][19][20][21][22][23] Key Validation Parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank plasma from at least six different sources.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the LLOQ), and accuracy (%RE) should also be within these limits.

  • Recovery: The extraction efficiency of the analyte from the plasma matrix.

  • Matrix Effect: Assessment of ion suppression or enhancement from endogenous plasma components.

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. [24][25]

Conclusion

The successful analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in human plasma hinges on a well-designed sample preparation strategy that accounts for its strong acidity and mixed polarity. While protein precipitation offers a rapid solution for screening purposes, mixed-mode solid-phase extraction is recommended for high-sensitivity, quantitative bioanalysis due to its superior cleanup capabilities. The detailed protocols and analytical conditions provided in this note serve as a robust starting point for method development and validation, enabling researchers to generate reliable and accurate data for this challenging analyte.

References

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH). Available at: [Link]

  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). Available at: [Link]

  • Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. ACS Publications. Available at: [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. ACS Publications. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Sulfonic acid. Wikipedia. Available at: [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Biotage. Available at: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Available at: [Link]

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Available at: [Link]

  • Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Understanding 7 Key Properties of Sulfonic Acid. Capital Resin Corporation. Available at: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. Available at: [Link]

  • Stabilizing drug molecules in biological samples. PubMed. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed. Available at: [Link]

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. ResearchGate. Available at: [Link]

  • Sulfonic acid | Uses, Structure & Synthesis. Britannica. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. Google Patents.
  • Log p calculation. GROMACS forums. Available at: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI. Available at: [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo.... Pearson. Available at: [Link]

  • Considerations to properly assess drug stability within biological samples. Anapharm. Available at: [Link]

  • Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. RSC Publishing. Available at: [Link]

  • Protein precipitation vs. traditional protein crash: what's best?. Biotage. Available at: [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. MDPI. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). Available at: [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS ASMS 2013. Shimadzu. Available at: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. Available at: [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Core Synthesis Pathway

The most common and industrially relevant synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid involves a two-step process starting from 2-chloro-5-(trifluoromethyl)benzoic acid. The key transformation is the oxidation of a thioether intermediate to the final sulfone.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-chloro-5-(trifluoromethyl)benzoic acid B Nucleophilic Aromatic Substitution (SNAr) A->B Sodium thiomethoxide (NaSMe) C 2-(methylthio)-5-(trifluoromethyl)benzoic acid (Thioether Intermediate) B->C D Oxidation C->D Oxidizing Agent (e.g., H₂O₂) E 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid (Final Product) D->E Troubleshooting_Low_Yield start Low Oxidation Yield check_sm Is Starting Material (SM) consumed (by TLC/HPLC)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No byproduct Major byproduct observed? check_sm->byproduct Yes increase_reagents Increase oxidant equivalents (e.g., H₂O₂ to 2.2 eq) incomplete->increase_reagents increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp end Yield Optimized increase_reagents->end increase_time_temp->end sulfoxide Byproduct is Sulfoxide (intermediate) byproduct->sulfoxide Yes degradation Degradation/Multiple spots byproduct->degradation No sulfoxide->increase_reagents stronger_oxidant Consider stronger oxidant (e.g., m-CPBA) or more forcing conditions sulfoxide->stronger_oxidant stronger_oxidant->end lower_temp Lower reaction temperature; add oxidant slowly degradation->lower_temp lower_temp->end

Validation & Comparative

A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the validation process for a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantification of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. This compound is a critical intermediate in pharmaceutical synthesis, demanding a precise and reliable analytical method to ensure quality and consistency in the drug development pipeline.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4] We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, offering a clear rationale for the method's design. The performance of the proposed HPLC method will be juxtaposed with a hypothetical alternative, a simpler UV-Vis Spectrophotometric method, to underscore the superior specificity, accuracy, and precision of the chromatographic approach for this particular analyte.

The Analytical Challenge and Methodological Rationale

The structure of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, featuring a carboxylic acid group and two electron-withdrawing substituents, presents a distinct analytical profile. A primary challenge is ensuring the analytical method can unequivocally quantify the target analyte in the presence of potential process impurities, starting materials, or degradation products.[5][6]

  • Why HPLC? High-Performance Liquid Chromatography is the technique of choice due to its high resolving power.[7] Unlike UV-Vis spectrophotometry, which measures the total absorbance of all chromophore-containing molecules at a specific wavelength, HPLC physically separates the analyte from other components before detection.[6] This separation is fundamental to achieving the specificity required for pharmaceutical quality control.[5][8]

  • Why Reversed-Phase? The analyte possesses a nonpolar benzene ring, making it well-suited for a reversed-phase stationary phase, such as a C18 column.

  • Mobile Phase Selection: The mobile phase—a mixture of acetonitrile and an acidic water buffer (e.g., 0.1% phosphoric acid)—is critical. The acidic pH ensures the carboxylic acid moiety remains protonated (non-ionized), preventing peak tailing and ensuring consistent retention for reliable quantification.

Proposed HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temp. 30°C
Run Time 10 minutes

Part 1: Specificity and Selectivity

Specificity is the cornerstone of any analytical method, demonstrating its ability to accurately measure the analyte without interference from other components like impurities or excipients.[5][6][8]

Experimental Protocol: Specificity
  • Blank Analysis: A solution of the diluent (mobile phase) is injected to ensure no peaks are observed at the analyte's retention time.

  • Placebo Analysis (for Drug Product): If the analyte were in a formulation, a mixture of all excipients without the active pharmaceutical ingredient (API) would be prepared and injected to check for interference.

  • Forced Degradation: The analyte is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The stressed samples are then analyzed to confirm that the analyte peak is well-resolved from any degradant peaks.

  • Impurity Spiking: A solution of the analyte is spiked with known related substances and impurities to demonstrate baseline separation.

Comparative Analysis: Specificity

The proposed HPLC method provides clear separation, while a UV-Vis method cannot distinguish the analyte from impurities with similar chromophores.

TestProposed HPLC MethodAlternative UV-Vis Method
Blank Injection No interfering peaks at analyte retention time.Baseline is zeroed with a blank.
Impurity Spiking Analyte peak is baseline resolved from all impurity peaks.Cannot resolve. Impurities with similar UV spectra will contribute to the total absorbance, leading to an overestimation of the analyte.
Forced Degradation Degradation products are separated from the parent peak, allowing for accurate quantification of the remaining analyte.Cannot distinguish between the analyte and its degradation products.

Part 2: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[10]

Experimental Protocol: Linearity
  • Prepare a stock solution of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration). A common range for an assay is 80-120% of the test concentration.[6][11]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Comparative Data: Linearity
ParameterProposed HPLC MethodAlternative UV-Vis MethodAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by application
Correlation Coefficient (r²) 0.99950.9971r² ≥ 0.998[11]
Y-Intercept Minimal, close to zeroMay show significant biasShould not be statistically different from zero

The superior correlation coefficient of the HPLC method indicates a stronger adherence to linearity, providing greater confidence in the quantification of unknown samples.[9]

Part 3: Accuracy (Trueness)

Accuracy reflects the closeness of the experimental value to the true value.[10] It is typically assessed through recovery studies.[11]

Experimental Protocol: Accuracy
  • Prepare a sample matrix (placebo, if applicable).

  • Spike the matrix with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[12]

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[6][11][12]

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Data: Accuracy
Concentration LevelProposed HPLC Method (% Recovery ± RSD)Alternative UV-Vis Method (% Recovery ± RSD)Acceptance Criteria
80% 100.5% ± 0.4%104.2% ± 1.8%98.0% - 102.0%[11]
100% 99.8% ± 0.3%96.5% ± 2.1%98.0% - 102.0%[11]
120% 100.2% ± 0.5%105.1% ± 1.9%98.0% - 102.0%[11]

The HPLC method demonstrates superior accuracy, with recovery values consistently close to 100% and low variability. The UV-Vis method shows significant deviation, likely due to matrix interference affecting absorbance readings.

Part 4: Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels: Repeatability and Intermediate Precision.[10][12]

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.[12]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data: Precision
Precision LevelProposed HPLC Method (%RSD)Alternative UV-Vis Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.6%2.5%RSD ≤ 2%
Intermediate Precision 0.9%4.1%RSD ≤ 2%

The low RSD values for the HPLC method indicate high precision, ensuring that the method will produce consistent results over time and between different analysts and equipment.

Part 5: Detection and Quantitation Limits (LOD & LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[13][14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][14]

Experimental Protocol: LOD & LOQ

These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve.[15]

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data: LOD & LOQ
ParameterProposed HPLC MethodAlternative UV-Vis Method
LOD 0.1 µg/mL1.5 µg/mL
LOQ 0.3 µg/mL5.0 µg/mL

The significantly lower LOD and LOQ of the HPLC method make it far more suitable for trace-level analysis, such as impurity quantification.

Part 6: Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]

Experimental Protocol: Robustness
  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature, pH of the buffer).

  • Systematically vary each parameter within a small, predefined range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C). Youden's test is a common experimental design for this.[17]

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if system suitability criteria are still met under all varied conditions.

Comparative Data: Robustness
Parameter VariedEffect on Proposed HPLC MethodEffect on Alternative UV-Vis Method
Mobile Phase % Organic (±2%) Minor shift in retention time; resolution maintained.Not applicable.
pH of Aqueous Phase (±0.2) Minor shift in retention time; peak shape acceptable.May cause a shift in λmax, affecting accuracy.
Flow Rate (±10%) Proportional change in retention time; results still valid.Not applicable.

The HPLC method demonstrates good robustness, indicating it is reliable for routine use in a quality control environment where minor variations are expected.[16]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow and interconnectedness of the HPLC method validation process.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Dev Method Development & Optimization Spec Specificity Dev->Spec Establishes Separation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: Overall workflow for HPLC method validation.

ValidationRelationships Validation Validated Method Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Range->Accuracy Tested Within Range->Precision Tested Within Robustness Robustness Robustness->Validation

Caption: Interrelationship of HPLC validation parameters.

Conclusion

The comprehensive validation process detailed in this guide confirms that the proposed RP-HPLC method is suitable for its intended purpose: the accurate and precise quantification of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. Through systematic evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness, the method has been proven to be reliable and reproducible.

In comparison to a non-separative technique like UV-Vis spectrophotometry, the HPLC method is demonstrably superior. Its ability to physically separate the analyte from potential interferents is indispensable in the context of pharmaceutical analysis, where accuracy and reliability are paramount. This validated method provides a trustworthy system for quality control, ensuring the integrity of this key pharmaceutical intermediate.

References

  • Mastelf. (2025).
  • US Pharmacopeia.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • International Conference on Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Element Lab Solutions. (n.d.).
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]

  • Pharmaguideline. (2024).
  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.

Sources

A Comparative Guide to Evaluating the Specificity of Analytical Methods for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the specificity of an analytical method stands as a cornerstone of reliable data. It is the unequivocal ability of a method to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This guide provides an in-depth, experience-driven comparison of analytical approaches for evaluating the specificity of methods for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a critical metabolite of the herbicide Isoxaflutole.[2][3] Our focus will be on providing not just protocols, but the scientific rationale behind the experimental designs, ensuring a self-validating and robust evaluation.

The Criticality of Specificity for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid

2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid is a molecule featuring a trifluoromethyl group, a sulfonyl group, and a carboxylic acid on a benzene ring. This combination of functional groups presents unique analytical challenges. The electron-withdrawing nature of the trifluoromethyl and sulfonyl groups influences the molecule's polarity and chromatographic behavior. Furthermore, potential impurities from its synthesis and degradation products from environmental or storage-induced stress can be structurally similar, making unequivocal quantification a non-trivial task.

A lack of specificity can lead to an overestimation of the analyte, masking potential safety risks from impurities or underestimating the extent of degradation, thereby compromising product stability assessments. Therefore, a rigorous evaluation of specificity is not merely a regulatory requirement but a scientific necessity.

Comparative Analysis of Analytical Techniques

The most common and powerful techniques for the analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid and its related substances are High-Performance Liquid Chromatography (HPLC) with UV detection and HPLC coupled with Mass Spectrometry (HPLC-MS/MS).[4]

Technique Principle Advantages Limitations Best Suited For
HPLC-UV Separation based on polarity, with detection via UV absorbance.Robust, widely available, cost-effective, good for quantification.May lack specificity if impurities or degradants co-elute and share similar UV maxima.Routine quality control, assay, and purity testing where potential interferents are well-characterized and chromatographically resolved.
HPLC-MS/MS Separation based on polarity, with highly selective detection based on mass-to-charge ratio (m/z) and fragmentation patterns.Unparalleled specificity and sensitivity, capable of identifying and quantifying analytes in complex matrices, even with co-elution.[1][3]Higher cost and complexity, potential for matrix effects (ion suppression or enhancement).Definitive specificity confirmation, identification of unknown impurities and degradation products, trace-level analysis.

Expert Insight: While HPLC-UV is a workhorse in many QC labs, for a molecule like 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, reliance solely on UV detection for specificity can be a pitfall. The aromatic ring is the primary chromophore, and minor structural modifications in impurities may not significantly alter the UV spectrum, leading to a false sense of security. Therefore, orthogonal detection, such as that provided by mass spectrometry, is highly recommended for a comprehensive specificity evaluation.

Designing a Rigorous Specificity Study: A Step-by-Step Protocol

A scientifically sound specificity study is a multi-faceted investigation. It involves not only the analysis of the pure analyte but also a deliberate challenge to the method with potential interfering substances.

Workflow for Specificity Evaluation

G Analyte 2-(methylsulfonyl)-5- (trifluoromethyl)benzoic acid Impurity1 Starting Material: 2-(methylthio)-5-(trifluoromethyl)benzoic acid Impurity2 Intermediate: 2-(methylsulfinyl)-5-(trifluoromethyl)benzoic acid Degradant1 Hydrolytic Product Degradant2 Photolytic Product

Sources

A Senior Application Scientist's Guide to Proficiency Testing for 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of proficiency testing and analytical methodologies for the quantification of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a compound of interest as a potential impurity or metabolite. As a senior application scientist, my objective is to equip you with the technical insights and logical frameworks necessary to establish a robust and self-validating system for the analysis of this and other specialized small molecules.

The Challenge of Proficiency Testing for Niche Analytes

Proficiency testing (PT) is a cornerstone of a laboratory's quality assurance system, providing an external and objective evaluation of its testing capabilities.[1] For common analytes, numerous accredited programs are available from organizations like AOAC International and the American Industrial Hygiene Association (AIHA).[1][2] However, for highly specialized or novel compounds such as 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, off-the-shelf PT programs are often unavailable. This necessitates a more tailored approach to demonstrating analytical proficiency.

Laboratories have three primary pathways to consider:

  • Participation in a Related PT Program: Identifying a program for a structurally similar compound or a relevant matrix can provide a valuable, albeit indirect, assessment of a laboratory's capabilities.

  • Interlaboratory Comparison Studies: Collaborating with other qualified laboratories to exchange and analyze blind samples is a powerful way to establish a consensus on the performance of an analytical method.[3]

  • In-House Proficiency Testing Program: A well-designed internal program, where blind samples are analyzed by different analysts using different instruments, can serve as a robust self-validating system.

The choice of pathway will depend on the laboratory's resources, the regulatory requirements, and the availability of collaborators.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision that will impact the sensitivity, selectivity, and overall reliability of the data. For the analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore, which 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid does due to its aromatic ring.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 stationary phase is the logical choice for this non-polar to moderately polar analyte, providing good retention and separation from polar impurities.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape.

  • Wavelength Selection: The UV detection wavelength should be set at an absorption maximum of the analyte to maximize sensitivity.[5] For benzoic acid derivatives, this is typically in the range of 230-280 nm.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

2. HPLC-UV System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase: 60:40 (v/v) acetonitrile:water with 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • UV Detection: 235 nm

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
  • Quantify the concentration of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and analysis in complex matrices.[6][7]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is the ideal ionization technique for polar to moderately polar compounds like our target analyte. Operating in negative ion mode will efficiently deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from other components in the sample matrix.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Follow the same procedure as for HPLC-UV analysis, but with potentially lower concentrations due to the higher sensitivity of the technique.
  • The use of an internal standard, a structurally similar compound not present in the sample, is highly recommended to improve accuracy and precision.

2. LC-MS/MS System and Conditions:

  • LC System: Use the same or similar LC conditions as described for the HPLC-UV method.
  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for MRM analysis.
  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.
  • MRM Transition: The specific precursor and product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For a similar compound, 2-hydroxy-4-trifluoromethyl benzoic acid, a transition of m/z 204.8→106.7 has been reported.[6]

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
  • Quantify the concentration of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in the sample using this calibration curve.

Performance Comparison of HPLC-UV and LC-MS/MS

Performance CharacteristicHPLC-UVLC-MS/MSRationale
Selectivity ModerateHighMRM in LC-MS/MS provides superior selectivity by monitoring a specific mass transition, reducing the likelihood of interference from co-eluting compounds.
Sensitivity (Limit of Quantification) ng/mL rangepg/mL rangeLC-MS/MS is inherently more sensitive, allowing for the detection and quantification of much lower concentrations of the analyte.
Linearity Good (typically 2-3 orders of magnitude)Excellent (typically 3-5 orders of magnitude)LC-MS/MS often provides a wider linear dynamic range.
Precision (%RSD) < 2%< 5%Both techniques can achieve excellent precision, though the complexity of the LC-MS/MS system can sometimes lead to slightly higher variability. Acceptance criteria for precision are often around 1-2% for drug substances and products.[8]
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy. Acceptance criteria are typically within ±2% for drug substances and products.[8]
Cost and Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain, and the methodology is generally simpler to develop and run.

Establishing a Self-Validating System for In-House Proficiency

In the absence of a formal PT program, a robust in-house program grounded in the principles of analytical method validation is essential. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations).[8]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for an In-House Proficiency Testing Program

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Action Phase prep_material Prepare Homogeneous Reference Material char_material Characterize Material (Purity, Concentration) prep_material->char_material prep_samples Prepare Blind Samples at Different Concentrations char_material->prep_samples distribute Distribute Samples to Multiple Analysts/Instruments prep_samples->distribute analyze Analyze Samples Using Validated Method distribute->analyze report Report Results analyze->report stat_analysis Statistical Analysis (Mean, SD, Z-score) report->stat_analysis compare Compare Results to Assigned Value stat_analysis->compare accept Assess Against Acceptance Criteria compare->accept accept->prep_material Next PT Round investigate Investigate Out-of-Specification Results accept->investigate If Unacceptable corrective_action Implement Corrective and Preventive Actions (CAPA) investigate->corrective_action

Caption: Workflow for an In-house Proficiency Testing Program.

Analytical Method Workflow: HPLC-UV and LC-MS/MS

G cluster_0 Sample & Standard Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis prep_std Prepare Calibration Standards inject Inject onto HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separate on C18 Column inject->separate detect_uv UV Detection separate->detect_uv HPLC-UV detect_ms LC-MS/MS Detection (ESI-, MRM) separate->detect_ms LC-MS/MS integrate Peak Integration detect_uv->integrate detect_ms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Generalized Analytical Workflow for HPLC-based Methods.

Conclusion

Ensuring the proficiency of analytical testing for specialized compounds like 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid requires a deliberate and scientifically sound approach. While dedicated proficiency testing programs may be scarce, a combination of leveraging related external programs, participating in interlaboratory comparisons, and implementing a robust in-house PT program based on validated analytical methods can provide the necessary confidence in data quality. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity, with LC-MS/MS being the superior technique for trace-level analysis. By adhering to the principles outlined in this guide and referencing authoritative guidelines from bodies such as the ICH and FDA, researchers and drug development professionals can build a self-validating system that ensures the integrity and reliability of their analytical results.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Journal of Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

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  • A2LA. The A2LA Proficiency Testing Provider Accreditation Program. [Link]

  • ResearchGate. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.